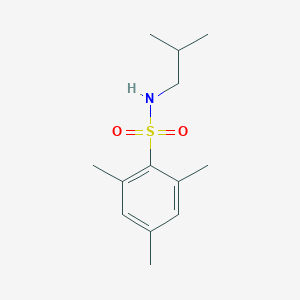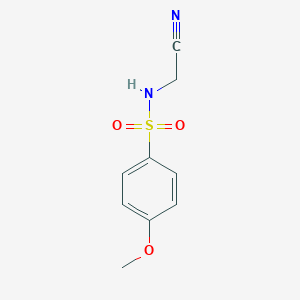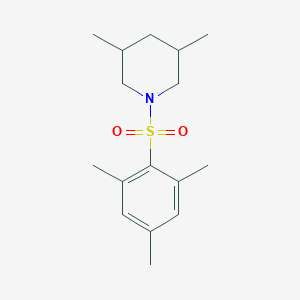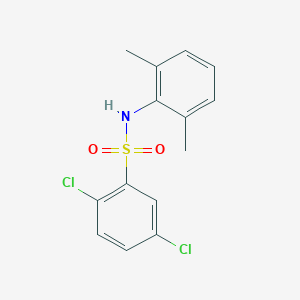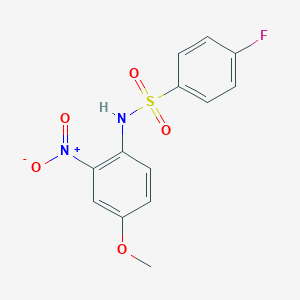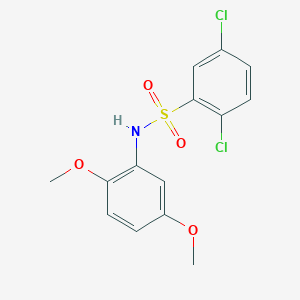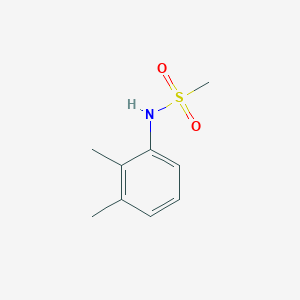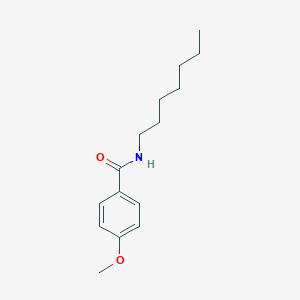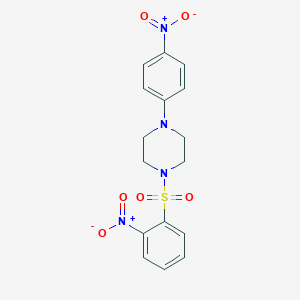
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that features both nitro and sulfonyl functional groups attached to a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could be:
Sulfonylation: The attachment of a sulfonyl group to the benzene ring, often using sulfonyl chlorides in the presence of a base.
Piperazine Coupling: The final step involves coupling the nitro-benzenesulfonyl and nitro-phenyl groups to the piperazine ring, possibly using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: Although less common, the compound could potentially undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 1-(2-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Potential formation of sulfonic acids or other oxidized derivatives.
科学研究应用
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. The nitro groups could be involved in redox reactions, generating reactive intermediates that interact with biological targets.
相似化合物的比较
Similar Compounds
1-(2-Nitro-benzenesulfonyl)-4-phenyl-piperazine: Lacks the second nitro group, which may affect its reactivity and biological activity.
1-(4-Nitro-phenyl)-piperazine: Lacks both the sulfonyl group and the second nitro group, potentially resulting in different chemical and biological properties.
1-(2-Sulfonyl-benzenesulfonyl)-4-(4-nitro-phenyl)-piperazine: Contains an additional sulfonyl group, which may enhance its solubility and reactivity.
Uniqueness
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both nitro and sulfonyl groups, which can impart distinct chemical reactivity and potential biological activities. The combination of these functional groups on a piperazine ring makes it a versatile compound for various applications.
属性
分子式 |
C16H16N4O6S |
|---|---|
分子量 |
392.4g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16N4O6S/c21-19(22)14-7-5-13(6-8-14)17-9-11-18(12-10-17)27(25,26)16-4-2-1-3-15(16)20(23)24/h1-8H,9-12H2 |
InChI 键 |
GQKLREDYVPAOQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


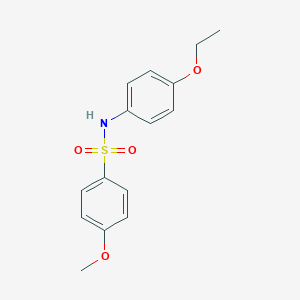
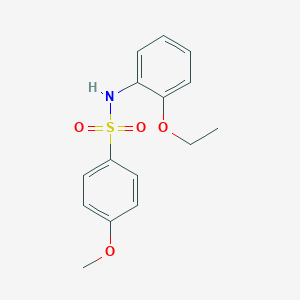
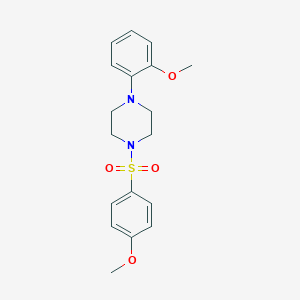

![Dimethyl 2-{[(2-nitrophenyl)sulfonyl]amino}terephthalate](/img/structure/B404893.png)
